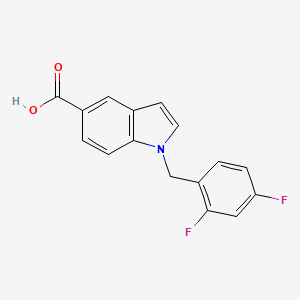

1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid

Description

1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid is a fluorinated indole derivative with the molecular formula C₁₆H₁₁F₂NO₂ and a molecular weight of 287.27 g/mol . Structurally, it features a 2,4-difluorobenzyl group attached to the indole nitrogen (N1) and a carboxylic acid moiety at position 5 (C5) of the indole ring.

Indole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors.

Properties

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2/c17-13-3-1-12(14(18)8-13)9-19-6-5-10-7-11(16(20)21)2-4-15(10)19/h1-8H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXRVBXPJXJNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC3=C(C=C(C=C3)F)F)C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the 2,4-Difluorobenzyl Group: The 2,4-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl chloride and a suitable base.

Industrial production methods may involve continuous-flow reactors to optimize reaction conditions and improve yield and efficiency .

Chemical Reactions Analysis

1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-difluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid, as inhibitors of viral replication. For instance, derivatives of indole-2-carboxylic acid have shown promising results as inhibitors of HIV-1 integrase. These compounds demonstrated effective inhibition of the strand transfer process essential for viral replication, with some derivatives achieving IC50 values as low as 0.13 μM .

Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase

| Compound | IC50 (μM) | Binding Interaction |

|---|---|---|

| Indole-2-carboxylic acid derivative 3 | 12.41 | Metal-chelation with Mg²⁺ ions |

| Optimized derivative 20a | 0.13 | π-π stacking with dC20 |

Anti-inflammatory Effects

Indole derivatives have also been investigated for their anti-inflammatory properties. A study on indole-2-carboxamides revealed their ability to inhibit replication of neurotropic alphaviruses, which can cause severe inflammatory responses in the central nervous system . These compounds were optimized to improve their potency and pharmacokinetic profiles.

Table 2: Potency of Indole-2-Carboxamides Against Alphavirus

| Compound | IC50 (μM) | Half-life (min) |

|---|---|---|

| Lead compound | 16 | 30 |

| Optimized analogs | 1.6 - 3.0 | >60 |

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies have been crucial in understanding how modifications to the indole core affect biological activity. For example, adding halogenated phenyl groups at specific positions on the indole ring has been shown to enhance antiviral activity significantly .

Table 3: SAR Findings for Indole Derivatives

| Modification | Effect on Activity |

|---|---|

| C3 long-chain substituents | Increased antiviral potency |

| C6 halogenation | Enhanced binding affinity |

Case Study 1: Development of Integrase Inhibitors

In a comprehensive study on indole derivatives as HIV integrase inhibitors, researchers synthesized multiple analogs and evaluated their binding interactions using molecular docking simulations. The introduction of bulky hydrophobic groups significantly improved the compounds' interactions with the integrase active site, leading to enhanced inhibitory effects .

Case Study 2: Neuroprotective Potential

Another study focused on optimizing indole-2-carboxamides for protection against neuroadapted Sindbis virus infection in mice. The results indicated that specific structural modifications not only improved antiviral efficacy but also reduced recognition by P-glycoprotein, thereby enhancing brain penetration .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Key Insights :

- Fluorine vs.

- Benzyl vs. Phenyl : The benzyl group (with a methylene bridge) increases conformational flexibility compared to direct phenyl attachment, affecting molecular interactions .

Carboxylic Acid Derivatives: Amides and Esters

Modification of the carboxylic acid group alters solubility, bioavailability, and target engagement:

Key Insights :

- Amidation : Converts the polar carboxylic acid into a lipophilic amide, enhancing membrane permeability but reducing hydrogen-bonding capacity .

- Esterification : Used synthetically to protect the acid group during reactions, as seen in SR1988 synthesis .

Impact of Halogenation on Physicochemical Properties

Halogenation influences lipophilicity, electronic effects, and metabolic stability:

*Estimated using fragment-based methods.

†Predicted based on structural analogs.

Key Insights :

Key Insights :

- The target compound’s carboxylic acid group may enable direct interactions with polar enzyme pockets, unlike amides or esters.

- Fluorine substitution could reduce cytochrome P450 inhibition, as observed in TAK-385 , suggesting improved safety profiles.

Biological Activity

1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid is an indole derivative that has garnered attention due to its potential biological activities. Indole compounds are widely recognized for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluorobenzyl group attached to the indole nucleus, which enhances its chemical stability and biological activity. The presence of the carboxylic acid group is crucial for its interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The indole ring structure is known to engage with various biological targets, influencing metabolic pathways and cellular functions.

Anticancer Activity

Indole derivatives have shown significant anticancer properties. For instance, studies indicate that compounds similar to this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through mechanisms such as caspase activation and mitochondrial dysfunction.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | Induces apoptosis via caspase activation |

| Indole derivative X | A549 (Lung) | TBD | Cell cycle arrest in G2/M phase |

| Indole derivative Y | HeLa (Cervical) | TBD | Mitochondrial dysfunction |

Antiviral Activity

Recent research highlights the antiviral potential of indole derivatives against various viruses, including HIV. The indole scaffold can inhibit viral replication by targeting viral integrase and other key proteins involved in the viral life cycle.

Table 2: Antiviral Efficacy Against HIV

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | HIV-1 Integrase |

| Indole derivative Z | TBD | Reverse Transcriptase |

Study on Anticancer Properties

A study conducted on the compound's effects on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating the induction of apoptosis.

Study on Antiviral Activity

In a preliminary assay against HIV-1 integrase, this compound exhibited promising inhibitory activity with an IC50 value suggesting effective binding to the integrase active site.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2,4-difluorobenzyl)-1H-indole-5-carboxylic acid, and how do reaction conditions impact yield?

- Answer : Synthesis typically involves alkylation of indole-5-carboxylic acid derivatives with 2,4-difluorobenzyl halides under basic conditions. For example, analogous procedures (e.g., ) use coupling agents like bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate in dichloromethane with triethylamine as a base. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical for isolating the product . Reaction temperature, stoichiometry of reagents, and solvent polarity significantly influence yield and purity.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural integrity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substitution patterns on the indole and benzyl groups. High-Performance Liquid Chromatography (HPLC) with reverse-phase columns (C18) and UV detection ensures purity, as demonstrated in radiolabeling studies of structurally related indole-carboxylic acids . Mass spectrometry (ESI-TOF) confirms molecular weight, while X-ray crystallography (using SHELX software) provides definitive structural validation .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

- Answer : Discrepancies in electron density maps or thermal parameters may arise from disordered solvent molecules or twinning. SHELXL’s robust refinement algorithms ( ) allow for partitioning occupancy, applying restraints, or using twin-law matrices. Cross-validation with spectroscopic data (e.g., NMR coupling constants) and iterative refinement cycles improve model accuracy. For high-resolution data, Hirshfeld surface analysis can identify weak intermolecular interactions affecting packing .

Q. What strategies mitigate solubility challenges in biological assays, and how does logP inform solvent selection?

- Answer : The compound’s moderate logP (~1.63, extrapolated from ) suggests limited aqueous solubility. Co-solvents like DMSO (≤10% v/v) or formulation with cyclodextrins enhance solubility for in vitro studies. For in vivo applications, prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability. Solvent systems for HPLC analysis (e.g., acetonitrile/water with 0.1% TFA) balance retention and peak symmetry .

Q. How does the 2,4-difluorobenzyl moiety influence bioactivity, particularly in enzyme inhibition studies?

- Answer : Fluorine atoms enhance metabolic stability and modulate electronic effects, increasing binding affinity to hydrophobic enzyme pockets. For example, in cPLA2α inhibitors ( ), fluorinated benzyl groups improve selectivity by reducing off-target interactions. Computational docking (e.g., AutoDock Vina) predicts binding modes, but experimental validation via mutagenesis (e.g., alanine scanning) is essential to confirm critical interactions .

Q. What experimental approaches address enantiomeric impurities during synthesis?

- Answer : Chiral resolution via preparative HPLC with amylose-based columns or enzymatic kinetic resolution (e.g., lipase-mediated hydrolysis) separates enantiomers. Asymmetric synthesis routes, such as using chiral auxiliaries (e.g., Evans’ oxazolidinones), minimize racemization. highlights sodium borohydride reduction for stereochemical control, though chiral GC/MS or polarimetry is required to assess enantiopurity .

Q. How can conflicting bioactivity data from different assays be reconciled?

- Answer : Contradictions may arise from assay conditions (e.g., pH, redox agents) or cellular permeability differences. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporters) validate results. For instance, radiolabeled analogs ( ) quantify target engagement directly, bypassing permeability artifacts. Statistical tools like Bland-Altman plots assess inter-assay variability .

Methodological Notes

- Synthesis Optimization : Monitor reactions via TLC (silica GF254) with ethyl acetate/hexane (1:3) eluent. Adjust benzyl halide equivalents to minimize di-alkylation byproducts.

- Crystallography : For SHELXL refinement ( ), employ the

L.S.command for least-squares minimization andSHELXEfor twinning correction. - Bioassays : Pre-incubate compounds with serum albumin to assess protein binding effects on IC50 values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.